1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine
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Overview
Description
Preparation Methods
The synthesis of 1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine typically involves the reaction of cyclopropylamine with 3,4-dimethoxybenzyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Scientific Research Applications
1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
1-Cyclopropyl-N-(3,4-dimethoxybenzyl)methanamine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride: This compound has similar structural features but includes a hydrochloride group, which may affect its solubility and reactivity.
1-Cyclopropyl-N-(3,4-dimethoxybenzyl)ethan-1-amine:
Properties
Molecular Formula |
C13H19NO2 |
---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
1-cyclopropyl-N-[(3,4-dimethoxyphenyl)methyl]methanamine |
InChI |
InChI=1S/C13H19NO2/c1-15-12-6-5-11(7-13(12)16-2)9-14-8-10-3-4-10/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI Key |
PRUACGQHORLDSF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNCC2CC2)OC |
Origin of Product |
United States |
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